1-Azidododecane
Overview
Description
1-Azidododecane is an organic compound with the molecular formula C12H25N3. It is a member of the azide family, characterized by the presence of the azido group (-N3) attached to a dodecane chain. This compound is of significant interest in organic synthesis and materials science due to its reactivity and versatility.
Mechanism of Action
Target of Action
1-Azidododecane is a synthetic compound with a molecular formula of C12H25N3
Mode of Action
It has been used in the synthesis of oligotriazole catalysts . In this context, this compound reacts with a tripropargylamine scaffold to form a Tris-(lauryl triazole)amine (TLTA) ligand . This TLTA ligand then serves as a selective catalyst for further TLTA ligand synthesis .
Biochemical Pathways
It has been used in the synthesis of phospholipids . The compound is involved in an autocatalytic cycle that leads to the continual formation of triazole phospholipids and membrane-bound oligotriazole catalysts from simpler starting materials .
Result of Action
It has been used in the synthesis of artificial membranes embedded with synthetic, self-reproducing catalysts capable of perpetuating phospholipid bilayer formation . This leads to the continual synthesis of phospholipids and vesicle growth .
Action Environment
It’s known that the synthesis of tlta ligand from this compound occurs in the presence of cu1+ ions and buffer , indicating that certain environmental conditions are necessary for its action.
Biochemical Analysis
Biochemical Properties
1-Azidododecane has been used as a building block in the synthesis of a self-reproducing catalyst that drives repeated phospholipid synthesis and membrane growth . This catalyst, formed by combining a tripropargylamine scaffold with this compound, serves as a selective catalyst for further ligand synthesis, completing an autocatalytic cycle . This suggests that this compound interacts with enzymes and other biomolecules involved in phospholipid synthesis.
Cellular Effects
The role of this compound in cellular processes is primarily related to its involvement in the formation of phospholipid bilayers . By driving the continual formation of triazole phospholipids and membrane-bound oligotriazole catalysts from simpler starting materials, this compound contributes to the growth and remodeling of cellular membranes . This could influence various aspects of cell function, including cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its reaction with a tripropargylamine scaffold to form a Tris-(lauryl triazole)amine (TLTA) ligand . This ligand, in the presence of Cu1+ ions and buffer, serves as a selective catalyst for further TLTA ligand synthesis . This autocatalytic cycle leads to the continual formation of triazole phospholipids, contributing to the growth and remodeling of cellular membranes .
Temporal Effects in Laboratory Settings
Given its role in an autocatalytic cycle, it is plausible that the effects of this compound could change over time as the cycle progresses .
Metabolic Pathways
Given its role in the synthesis of triazole phospholipids, it is likely involved in lipid metabolism .
Subcellular Localization
Given its role in phospholipid synthesis, it is likely to be found in regions of the cell where lipid synthesis and membrane formation occur .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Azidododecane can be synthesized through the nucleophilic substitution reaction of 1-bromododecane with sodium azide. The reaction typically involves dissolving 1-bromododecane and sodium azide in anhydrous dimethylformamide (DMF) and heating the mixture at 100°C for 24 hours under a nitrogen atmosphere. After the reaction, the mixture is cooled, and the product is extracted with dichloromethane and deionized water, followed by purification using silica gel column chromatography with hexane as the eluent .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the laboratory synthesis method described above can be scaled up for industrial purposes. The key steps involve ensuring the purity of reagents, maintaining anhydrous conditions, and optimizing reaction times and temperatures for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Azidododecane undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles, leading to the formation of different functionalized dodecanes.
Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes under copper-catalyzed conditions.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Copper(I) Catalysts: Used in cycloaddition reactions to form triazoles.
Reducing Agents: Such as LiAlH4 for the reduction of the azido group to an amine.
Solvents: Anhydrous DMF, dichloromethane, and tetrahydrofuran (THF) are commonly used.
Major Products:
Triazoles: Formed from cycloaddition reactions.
Amines: Formed from reduction reactions.
Scientific Research Applications
1-Azidododecane has diverse applications in scientific research, including:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles, such as pyrroles, pyrazoles, and oxazoles.
Materials Science: Employed in the synthesis of functional polymers and surface modifications.
Drug Discovery: Utilized in the development of new pharmaceuticals due to its ability to form bioactive compounds.
Bioconjugation: Used in click chemistry for labeling and modifying biomolecules.
Comparison with Similar Compounds
1-Azidoethanol: Similar in structure but with a shorter carbon chain and an additional hydroxyl group.
1-Azidohexane: Similar in structure but with a shorter carbon chain.
1-Azidooctane: Similar in structure but with a shorter carbon chain.
Uniqueness of 1-Azidododecane: this compound is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter-chain azides
Properties
IUPAC Name |
1-azidododecane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3/c1-2-3-4-5-6-7-8-9-10-11-12-14-15-13/h2-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPLSWHJXFKIHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40451294 | |
Record name | 1-azidododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13733-78-3 | |
Record name | 1-azidododecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40451294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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